

Chemical structure and molecular weight of Patidegib

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Compound of Interest

Compound Name: *Patidegib*

Cat. No.: *B1684313*

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In-Depth Technical Guide: Patidegib

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Structure

Patidegib, also known as IPI-926 and Saridegib, is a semi-synthetic derivative of the naturally occurring steroidal alkaloid, cyclopamine.^{[1][2]} It is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.^{[1][2]}

Chemical Structure

The chemical structure of **Patidegib** is characterized by a complex fused ring system.

Table 1: Chemical Identifiers for **Patidegib**

Identifier	Value
IUPAC Name	N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide
Molecular Formula	C ₂₉ H ₄₈ N ₂ O ₃ S
SMILES	<chem>C[C@H]1C[C@]2([H])--INVALID-LINK--(--INVALID-LINK--[C@@]3(CC[C@@]4([H])[C@]5([H])CC[C@]6([H])C--INVALID-LINK--[C@@]5([H])CC4=C(C)C3)NS(=O)(=O)C)O2)NC1</chem>
InChI Key	HZLFFNCLTRVYJG-WWGOJCOQSA-N

Physicochemical Properties

The molecular weight and other key properties of **Patidegib** are summarized below.

Table 2: Physicochemical Properties of **Patidegib**

Property	Value	Source
Molecular Weight	504.8 g/mol	PubChem
CAS Number	1037210-93-7	PubChem
Appearance	White to off-white solid	(Inferred)

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

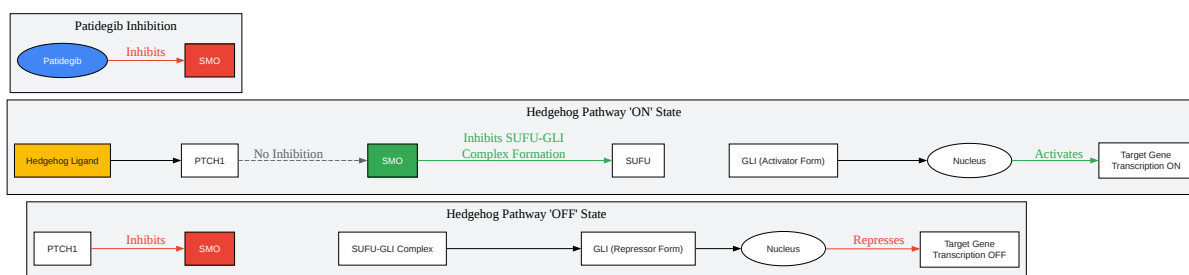
Patidegib exerts its therapeutic effects by selectively targeting and inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.

Inappropriate activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC).

Patidegib's primary molecular target is the Smoothened (SMO) receptor, a G protein-coupled receptor that acts as a positive regulator of the Hh pathway.[2] By binding to SMO, **Patidegib** prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are responsible for transcribing Hh target genes involved in cell growth and differentiation.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits SMO. Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate the downstream signaling cascade, culminating in the activation of GLI transcription factors. **Patidegib**'s inhibition of SMO effectively blocks this entire downstream process.



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Caption: Canonical Hedgehog signaling pathway and the mechanism of **Patidegib** inhibition.

Quantitative Data

In Vitro Potency

Patidegib demonstrates high potency in inhibiting the Hedgehog pathway in cellular and biochemical assays.

Table 3: In Vitro Activity of **Patidegib**

Parameter	Value	Description	Source
IC ₅₀ (SMO Binding)	1.4 nmol/L	Concentration for 50% inhibition of binding to the SMO receptor.	[2] [3]
EC ₅₀ (Cell-based)	5 - 7 nmol/L	Concentration for 50% effective inhibition of the Hedgehog pathway in a cell-based assay.	[2] [3]

Clinical Efficacy (Topical Formulation)

Clinical trials have evaluated the efficacy of a topical gel formulation of **Patidegib** for the treatment of Basal Cell Carcinomas (BCCs), particularly in patients with Gorlin Syndrome.

Table 4: Clinical Efficacy of Topical **Patidegib** in Gorlin Syndrome (Phase 2)

Endpoint	Patidegib Topical Gel (2% and 4%)	Vehicle Gel	p-value	Source
Complete Response (Tumor Disappearance)	25% of BCCs	0% of BCCs	-	[4]
New Surgically Eligible BCCs (per patient)	0.4	1.4	-	[4]

Note: Data is from a Phase 2 proof-of-concept study.

Pharmacokinetics

Pharmacokinetic studies have been conducted for both oral and topical formulations of **Patidegib**.

Table 5: Pharmacokinetic Parameters of Oral **Patidegib** (Phase 1)

Parameter	Value	Description	Source
T _{max} (Time to Maximum Concentration)	2 - 8 hours	Time to reach peak plasma concentration after oral administration.	[5]
t _{1/2} (Terminal Half-life)	20 - 40 hours	Time for the plasma concentration to decrease by half.	[5]

For the topical formulation, systemic exposure is significantly lower. Studies have shown that circulating blood levels of **Patidegib** are more than 500-fold lower than when the drug is administered orally.[\[6\]](#) In some studies of the topical gel, there were zero detectable levels of **Patidegib** in the plasma.[\[6\]](#)

Experimental Protocols

Semi-synthesis of Patidegib

Patidegib is a semi-synthetic derivative of cyclopamine. The synthesis involves chemical modification of the cyclopamine scaffold to improve its pharmaceutical properties, including potency and stability.^[1] While detailed, proprietary synthesis protocols are not publicly available, the general approach involves sourcing cyclopamine from the plant *Veratrum californicum* or through plant cell fermentation, followed by a series of chemical transformations.

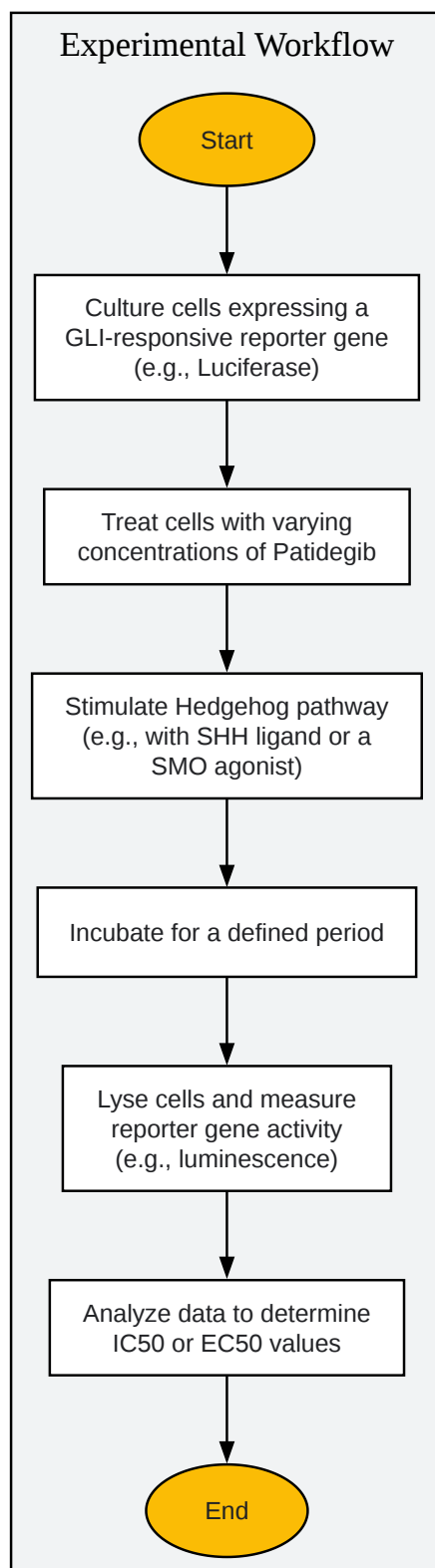
Characterization of Patidegib

The chemical structure and purity of synthesized **Patidegib** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom in the molecule.^{[7][8][9][10]}
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of **Patidegib**.^{[7][10]}

In Vitro Hedgehog Pathway Inhibition Assay

A common method to assess the inhibitory activity of compounds like **Patidegib** on the Hedgehog pathway is a cell-based reporter assay.

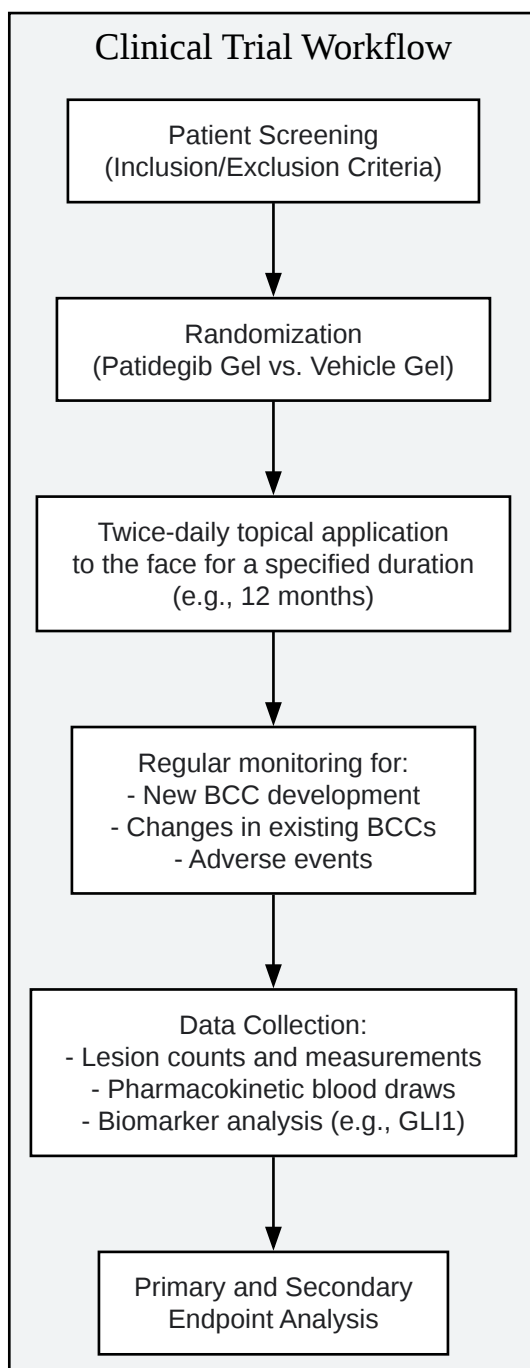


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Caption: A generalized workflow for an in vitro Hedgehog pathway inhibition assay.

Clinical Trial Protocol for Topical Patidegib

Clinical trials for topical **Patidegib** in Gorlin Syndrome have followed a structured protocol to assess safety and efficacy.



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Caption: A simplified workflow for a clinical trial of topical **Patidegib**.

Conclusion

Patidegib is a well-characterized, potent inhibitor of the Hedgehog signaling pathway with demonstrated clinical activity, particularly in a topical formulation for the management of Basal Cell Carcinomas in Gorlin Syndrome. Its mechanism of action, targeting the SMO receptor, is well-understood, and its physicochemical properties are defined. Further research and development may continue to explore its therapeutic potential in other Hh-driven diseases.

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